molecular formula C12H16O5 B1602853 4-Methoxy-3-(3-methoxypropoxy)benzoic acid CAS No. 895240-50-3

4-Methoxy-3-(3-methoxypropoxy)benzoic acid

Cat. No. B1602853
Key on ui cas rn: 895240-50-3
M. Wt: 240.25 g/mol
InChI Key: BSMIUCOCVISYDX-UHFFFAOYSA-N
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Patent
US07807709B2

Procedure details

A solution of 4-methoxy-3-(3-methoxy-propoxy)-benzoic acid methyl ester (140 g, 0.55 mol) and NaOH (1N, 825 mL, 0.825 mol) in MeOH (840 mL) is stirred at RT for 18 h. After completion, the solvent is removed under reduced pressure, and the residue is diluted with water (200 mL) and extracted twice with AcOEt (250 mL). The aqueous layer is acidified by addition of aqueous HCl (2N, 470 mL) and extracted 3 times with AcOEt (1 L). The combined organic extracts are washed with brine, dried over Na2SO4, filtered and concentrated. The crude material is purified by crystallization in AcOEt to give the title compound. MS (LC-MS): 239.1 [M−H]−; tR (HPLC, CC 70/4 Nucleosil 3 C18HD column, 20 to 100% CH3CN in H2O in 2, then 4 min with 100% CH3CN, CH3CN and H2O with 0.1% TFA, flow: 1.5 mL/min): 2.43 min.
Name
4-methoxy-3-(3-methoxy-propoxy)-benzoic acid methyl ester
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
825 mL
Type
reactant
Reaction Step One
Name
Quantity
840 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([O:12][CH2:13][CH2:14][CH2:15][O:16][CH3:17])[CH:5]=1.[OH-].[Na+]>CO>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:18])=[O:2])=[CH:5][C:6]=1[O:12][CH2:13][CH2:14][CH2:15][O:16][CH3:17] |f:1.2|

Inputs

Step One
Name
4-methoxy-3-(3-methoxy-propoxy)-benzoic acid methyl ester
Quantity
140 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)OC)OCCCOC)=O
Name
Quantity
825 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
840 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion, the solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with AcOEt (250 mL)
ADDITION
Type
ADDITION
Details
The aqueous layer is acidified by addition of aqueous HCl (2N, 470 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with AcOEt (1 L)
WASH
Type
WASH
Details
The combined organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material is purified by crystallization in AcOEt

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C(=O)O)C=C1)OCCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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